(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C7H11ClN2O2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-10-7(4-6(2)9-10)5-13(8,11)12/h4H,3,5H2,1-2H3 |
InChI Key |
LYUGEQSNBQYXCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Data Table: Typical Preparation Parameters
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Pyrazole synthesis | Hydrazine derivatives + α,β-unsaturated compounds | Reflux in ethanol or acetic acid | 80-90% | Classical cyclization |
| Sulfonation at 5-position | Chlorosulfonic acid | 0°C to room temperature | 85-90% | Controlled temperature to prevent over-sulfonation |
| Conversion to sulfonyl chloride | Thionyl chloride | Reflux (~80°C) | 80-85% | Gas evolution monitored |
Purification and Characterization
The final sulfonyl chloride is purified by distillation under reduced pressure or recrystallization from suitable solvents. Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.
Alternative Methods and Optimization
Use of N-methylmorpholine N-oxide (NMMO): As an alternative to thionyl chloride, some studies explore milder oxidizing agents to convert sulfonic acids to sulfonyl chlorides, reducing hazardous gas evolution.
Reaction optimization: Parameters such as reagent stoichiometry, temperature, and reaction time are optimized to maximize yield and minimize by-products, especially over-sulfonation or decomposition.
Chemical Reactions Analysis
Types of Reactions: (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction can occur under mild aqueous conditions, often accelerated by the presence of a base or acid catalyst.
Major Products Formed:
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate ester derivatives: Formed by reaction with alcohols.
Sulfonothioate derivatives: Formed by reaction with thiols.
Scientific Research Applications
(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Mechanism of Action
The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with these nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives .
Comparison with Similar Compounds
Analysis :
- Methanesulfonyl chloride (aliphatic substituent) is highly reactive due to minimal steric hindrance and electron-donating methyl group, enabling rapid hydrolysis.
- Aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride) are less reactive due to electron-withdrawing aryl groups and steric bulk, requiring prolonged treatment .
- Target compound: The pyrazole ring introduces a heteroaromatic substituent. Pyrazole’s electron-withdrawing nature may reduce reactivity compared to methanesulfonyl chloride but enhance it relative to aryl derivatives.
Research Findings and Inferences
Reactivity Trends : Substituent electronic effects dominate reactivity. Aliphatic sulfonyl chlorides hydrolyze faster than aryl derivatives, with heterocyclic compounds like the target likely occupying an intermediate position.
Safety Protocols : The compound’s handling may align with methanesulfonyl chloride guidelines, but steric effects could necessitate adjustments (e.g., longer stirring times).
Biological Activity
The compound (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is part of a class of pyrazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is , with a molecular weight of approximately 203.26 g/mol. The structure consists of a pyrazole ring substituted with an ethyl group at the first position and a methyl group at the third position, along with a methanesulfonyl chloride moiety that enhances its reactivity and solubility in various solvents.
Biological Activity Overview
Research indicates that (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. The presence of the methanesulfonamide group in this compound enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents.
2. Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride have demonstrated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation .
The biological activity of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes, contributing to its anti-inflammatory effects.
- Cytotoxicity Mechanisms : In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation or by disrupting cellular signaling pathways critical for survival .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride:
| Study | Compound | Cell Line | IC50 Value |
|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 mg/mL |
| Wei et al. | Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 µM |
| Xia et al. | 1-Arylmethyl-3-(4-chlorophenyl)-1H-pyrazole | A549 | 49.85 µM |
These studies illustrate the potential of pyrazole derivatives as effective anticancer agents, highlighting their varying degrees of cytotoxicity against different cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
